Benzeneacetic acid, ammonium salt
Description
Historical Perspectives and Early Investigations of Ammonium (B1175870) Phenylacetate (B1230308)
The scientific investigation into the components of ammonium phenylacetate has roots in early 20th-century studies of nitrogen metabolism. The journey began with research into related compounds and their ability to provide an alternative pathway for the body's disposal of excess nitrogen.
In 1919, researchers first demonstrated the elimination of nitrogen in humans following treatment with phenylacetate (PA). nih.gov This foundational work showed that phenylacetate conjugates with the amino acid glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine. nih.gov This discovery laid the groundwork for the therapeutic concept of "ammonia scavenging." For decades, this remained a subject of academic interest, exploring the biochemical pathways of nitrogen excretion.
A significant breakthrough occurred in the early 1980s when Dr. Saul Brusilow and his colleagues applied this principle to a clinical problem: inborn errors of urea synthesis, known as urea cycle disorders (UCDs). nih.govnih.gov Their research demonstrated that administering sodium phenylacetate, in combination with sodium benzoate (B1203000), could effectively lower dangerously high ammonia (B1221849) levels in the blood (hyperammonemia) of patients with UCDs. nih.gov These pioneering studies led to the approval of this combination therapy by the U.S. Food and Drug Administration (FDA) for treating hyperammonemia in UCDs. nih.gov While the early therapeutic formulations primarily used the sodium salt of phenylacetic acid, these investigations were crucial in establishing the academic and clinical importance of the phenylacetate anion, the core component of Benzeneacetic acid, ammonium salt.
Key Historical Milestones:
| Year | Milestone | Reference |
| 1919 | First demonstrated that phenylacetate conjugates with glutamine for nitrogen excretion in humans. | nih.gov |
| 1980 | Brusilow et al. published seminal work on using amino acid acylation to excrete nitrogen in UCDs. | nih.gov |
| Early 1980s | The FDA approved the combined use of sodium benzoate and sodium phenylacetate for hyperammonemia in UCDs. | nih.gov |
Contemporary Relevance and Research Trajectories of this compound
For over four decades, phenylacetate-based compounds have been a cornerstone in managing urea cycle disorders. nih.govepa.gov However, contemporary research has expanded to investigate the therapeutic potential of phenylacetate in a broader range of conditions, particularly those involving disordered nitrogen metabolism or cellular proliferation.
Current research trajectories include:
Liver Disease : Researchers are exploring the use of ammonia-scavenging drugs for conditions beyond UCDs, such as acute liver failure and cirrhosis, to manage hyperammonemia-induced hepatic encephalopathy. nih.govepa.gov Preliminary studies have shown that treatments with compounds like glycerol phenylbutyrate and L-ornithine phenylacetate can reduce events related to hepatic encephalopathy by lowering blood ammonia levels. nih.gov
Oncology : The role of phenylacetate and its derivatives in cancer research is an active area of investigation. Phenylacetate has been shown in vitro to arrest the growth of certain cancer cells. nih.gov Its potential to deplete glutamine in liver cancer is of particular interest, as it may offer a therapeutic strategy against cancer cells that are "addicted" to glutamine. nih.gov
Novel Formulations and Synthesis : The development of new derivatives and combination therapies continues to be a focus. For instance, L-ornithine phenylacetate is a compound that acts on two levels: L-ornithine serves as a substrate for glutamine synthesis from ammonia, while phenylacetate facilitates the excretion of that glutamine as PAGN. nih.gov Furthermore, innovative synthesis methods are being developed. A 2023 study reported a one-step, catalyst-free method to synthesize phenylacetic acid from toluene and CO2 using water microdroplets, a process completed in under 200 microseconds. acs.org This highlights ongoing efforts to create more efficient and environmentally friendly production methods for the core acid component. acs.org
These expanding research areas underscore the continued relevance of phenylacetate-containing compounds in academic and clinical science, moving beyond their initial application in rare genetic disorders to address more common and complex diseases.
Structural Classification and Nomenclature within Organic Ammonium Salts
This compound is classified as an organic ammonium salt. This classification arises from its composition, which involves the ionic bonding of an organic anion and an ammonium cation.
The Anion : The anion is phenylacetate (or benzeneacetate), which is the conjugate base of phenylacetic acid. Phenylacetic acid is a carboxylic acid characterized by a phenyl group (a C6H5 ring) attached to an acetic acid moiety via a methylene (B1212753) bridge (-CH2-). wikipedia.org
The Cation : The cation is the ammonium ion (NH4+), which is formed from the protonation of ammonia (NH3).
The compound's formal name is derived from these two components. According to IUPAC nomenclature, it can be named Ammonium 2-phenylacetate . chemspider.com However, it is frequently referred to by several synonyms in scientific literature and chemical databases.
Chemical and Structural Identifiers:
| Identifier | Value | Source |
| IUPAC Name | Ammonium 2-phenylacetate | chemspider.com |
| Synonyms | This compound; Phenylacetic acid ammonium salt; Ammonium phenyl acetate (B1210297) | chemspider.comguidechem.com |
| CAS Number | 7188-16-1 | chemspider.com |
| Molecular Formula | C8H11NO2 | chemspider.com |
| Molecular Weight | 153.181 g/mol | chemspider.com |
| Structure | The structure consists of the ammonium cation [NH4]+ and the phenylacetate anion [C6H5CH2COO]-. |
The parent acid, phenylacetic acid, is a white solid with a characteristic honey-like odor and is found naturally in fruits as a plant auxin. wikipedia.org The formation of the ammonium salt modifies its physical properties, such as solubility, while retaining the core biochemical activity of the phenylacetate anion.
Direct Synthesis Pathways of this compound
The formation of this compound, also known as ammonium phenylacetate, is primarily achieved through straightforward and efficient synthesis routes. These methods include classical acid-base neutralization and modern, environmentally conscious approaches.
Neutralization Reactions with Benzeneacetic Acid and Ammonia/Ammonium Hydroxide
The most direct and common method for preparing this compound is through the acid-base neutralization reaction between Phenylacetic acid and ammonia (NH₃) or its aqueous solution, ammonium hydroxide (NH₄OH). quora.comsciencemadness.org In this reaction, the acidic proton of the carboxylic acid group on Phenylacetic acid is transferred to the basic nitrogen atom of ammonia.
This process is typically carried out by reacting Phenylacetic acid with an excess of an ammonia solution. sciencemadness.org For instance, dissolving benzoic acid, a similar aromatic carboxylic acid, in an excess of 25% ammonia solution is a reported method for preparing the corresponding ammonium salt. sciencemadness.org The reaction is an equilibrium that strongly favors the formation of the ammonium salt product, Ammonium phenylacetate, and water.
C₆H₅CH₂COOH + NH₃ ⇌ C₆H₅CH₂COONH₄
A patented method for producing ammonium salts of aromatic carboxylic acids involves reacting the acid with gaseous ammonia in an aprotic solvent within a closed system, maintaining a specific ammonia partial pressure to continuously produce a suspension of the salt. google.com
Exploration of Green Chemistry Approaches in its Preparation
In line with the principles of green chemistry, which aim to reduce waste and improve efficiency, alternative synthetic strategies are being explored. While direct "green" synthesis of the ammonium salt itself is an extension of the synthesis of its precursor, significant advancements have been made in the environmentally friendly production of Phenylacetic acid.
One notable green approach is the use of biocatalysis. Enzymatic cascades have been developed to convert L-phenylalanine, a renewable feedstock, into Phenylacetic acid with a conversion rate exceeding 99%. nih.gov This biotransformation avoids harsh reagents and conditions typical of traditional chemical synthesis.
Another innovative and green method involves the hydrolysis of benzyl (B1604629) cyanide in a high-temperature liquid water medium containing a small, recoverable amount of ammonia as a catalyst. google.com This process is noted for its simplicity and the ability to recycle the ammonia catalyst, minimizing environmental impact and allowing for the simultaneous preparation of Phenylacetic acid and Phenylacetamide. google.com Additionally, the use of phase transfer catalysts like triethyl benzyl ammonium chloride (TEBA) has been reported for related syntheses, offering benefits such as improved reaction times and yields under milder conditions. unigoa.ac.in
Derivatization Strategies and Functional Group Interconversions Involving this compound
This compound serves as a valuable intermediate for further chemical transformations, particularly for the synthesis of amides and for modifications to its core structure.
Formation of Amide Derivatives via Dehydration Reactions
A primary synthetic application of this compound is its conversion to 2-Phenylacetamide. This transformation is achieved through a dehydration reaction, typically induced by heating the ammonium salt. quora.comchemguide.co.uklibretexts.org When the solid ammonium salt is heated, it loses a molecule of water to form the corresponding primary amide. orgsyn.orgwikipedia.org
C₆H₅CH₂COONH₄ --(Heat)--> C₆H₅CH₂CONH₂ + H₂O
This thermal dehydration is a classical and effective method for amide bond formation from carboxylic acid ammonium salts. chemguide.co.uklibretexts.org The reaction is often performed by heating the salt under reflux, which drives off the water and shifts the equilibrium towards the amide product. libretexts.org To prevent the reversible dissociation of the ammonium salt back into Phenylacetic acid and ammonia upon heating, an excess of the parent carboxylic acid can be used. chemguide.co.uk
The following table summarizes findings on the dehydration of ammonium carboxylates to form amides.
| Reactant | Product | Conditions | Key Finding | Citation |
| Ammonium carboxylate (general) | Primary Amide | Heating | The ammonium salt dehydrates upon heating to produce an amide. | chemguide.co.uk, libretexts.org |
| Ammonium benzoate | Benzamide | Dehydration | Can be dehydrated to form the corresponding amide. | wikipedia.org |
| Ammonium salt of phenylacetic acid | Phenylacetamide | Heating | A known method for the preparation of phenylacetamide. | orgsyn.org |
Nucleophilic and Electrophilic Transformations of the Phenylacetate Moiety
The phenylacetate component of the salt, consisting of a phenyl ring attached to a methylene-carboxylate group (-CH₂COO⁻), offers sites for both nucleophilic and electrophilic attack, leading to a variety of derivatives.
Electrophilic Transformations: The phenyl ring of the phenylacetate moiety is susceptible to electrophilic aromatic substitution. The -CH₂COO⁻ group is generally considered to be ortho-, para-directing. A notable example of an electrophilic transformation is the C-H activation of phenylacetate substrates using palladium catalysts. acs.org In studies comparing the reactivity of benzoate and phenylacetate with a palladium acetate catalyst, it was found that the formation of a 5-membered palladacycle through C-H activation of the phenylacetate is thermodynamically favored. acs.org This type of reaction is a powerful tool for functionalizing the aromatic ring.
The table below outlines key transformations involving the phenylacetate moiety.
| Transformation Type | Reagent/Catalyst | Moiety Site | Product Type | Key Finding | Citation |
| Enzymatic Decarboxylation | Phenylacetate Decarboxylase (PhdB) | Methylene Carbon | Toluene | The enzyme likely abstracts a hydrogen atom from the methylene carbon. | nih.gov |
| C-H Activation | Pd(OAc)₂ with MPAA ligand | Phenyl Ring (ortho position) | 5-membered Palladacycle | The 5-membered palladacycle is the thermodynamically favored product. | acs.org |
Catalytic and Reagent Applications in Organic Synthesis
This compound, primarily functions as a key reagent, most notably as a precursor for the synthesis of other valuable organic compounds. While its direct use as a catalyst is not widely documented, related ammonium salts show catalytic activity, suggesting potential applications.
The most prominent reagent application is as a stable and easily handled source for generating 2-Phenylacetamide through thermal dehydration, as detailed previously. orgsyn.org This makes it a crucial intermediate in processes where Phenylacetamide is required.
Furthermore, by analogy with other ammonium salts like ammonium acetate, this compound could potentially serve a dual role as both a reagent and a catalyst in certain reactions. Ammonium acetate, for example, is used in the synthesis of 2,4,5-triaryl-1H-imidazoles, where it acts as the source of ammonia and the resulting acetic acid can catalyze the reaction. echemcom.com This suggests that ammonium phenylacetate could be employed in similar multi-component reactions, providing both the ammonium ion and the phenylacetate counter-ion, which could influence reaction pathways.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7188-16-1 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
azane;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.H3N/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);1H3 |
InChI Key |
PQILKFQDIYPBKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O.N |
Other CAS No. |
7188-16-1 |
Related CAS |
103-82-2 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Role in Multi-Component Reaction Systems and Phase-Transfer Catalysis
Benzeneacetic acid, ammonium (B1175870) salt, by virtue of its constituent ions—the ammonium cation (NH₄⁺) and the benzeneacetate anion (C₆H₅CH₂COO⁻)—possesses the potential for versatile applications in modern organic synthesis, particularly in multi-component reactions and as a precursor or analogue in phase-transfer catalysis.
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency in generating complex molecules from simple precursors, often with high atom economy. Ammonium salts, most commonly ammonium acetate (B1210297), frequently serve as a key component in MCRs, typically acting as the source of nitrogen for the formation of heterocyclic rings.
While specific literature detailing the use of benzeneacetic acid, ammonium salt in MCRs is not prevalent, its role can be inferred by analogy to the widely used ammonium acetate. In a typical MCR, the ammonium salt provides an in-situ source of ammonia (B1221849), which can participate in condensation reactions with carbonyl compounds to form imines. These imines are key intermediates that can then undergo further reactions, such as cycloadditions or condensations, to build the final molecular framework.
A prime example of an MCR where an ammonium salt is crucial is the Hantzsch dihydropyridine (B1217469) synthesis. nih.gov In this reaction, an aldehyde, two equivalents of a β-ketoester, and an ammonium salt condense to form a 1,4-dihydropyridine (B1200194) derivative. nih.gov The reaction is believed to proceed through the formation of an enamine from the β-ketoester and the ammonium salt, and a separate condensation of the aldehyde with the other β-ketoester. rsc.org These intermediates then combine and cyclize to form the dihydropyridine ring. rsc.org The use of different ammonium salts can influence the reaction conditions and outcomes.
The table below illustrates the general scheme of the Hantzsch reaction and other MCRs where an ammonium source is integral.
| Multi-Component Reaction | Reactants | Role of Ammonium Salt | Product Class |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonium Salt | Nitrogen source for the heterocyclic ring | 1,4-Dihydropyridines |
| Synthesis of 2,4,5-Triarylimidazoles | Benzaldehyde, Ammonium Salt | Nitrogen source for the imidazole (B134444) ring | 2,4,5-Triarylimidazoles |
| Synthesis of Polyhydroquinolines | Aldehydes, Ethyl Acetoacetate, Ammonium Acetate | Nitrogen source for the quinoline (B57606) ring | Polyhydroquinolines |
This table is generated based on established multi-component reactions where ammonium salts are commonly used.
In the context of these reactions, this compound could theoretically replace ammonium acetate. The ammonium ion would serve the same primary function as a nitrogen donor. The benzeneacetate counter-ion, being the conjugate base of a weak acid, would likely have a minimal impact on the reaction's pH, similar to the acetate ion. However, its bulkier nature compared to acetate might introduce steric effects that could potentially influence the reaction rate or the selectivity in certain cases.
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org This is achieved through the use of a phase-transfer catalyst, which is capable of transporting a reactant from one phase to another where the reaction can then occur. wikipedia.org This methodology offers several advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and simplified work-up procedures. tcichemicals.com
The most common phase-transfer catalysts are quaternary ammonium and phosphonium (B103445) salts. slideshare.net These salts contain a positively charged cation with lipophilic alkyl or aryl groups and a counter-anion. The lipophilic nature of the cation allows it to be soluble in the organic phase, while its positive charge enables it to pair with an anion from the aqueous phase. operachem.com This ion pair is then able to migrate into the organic phase, where the anion, now in a less solvated and more reactive state, can react with the organic substrate. operachem.com
While this compound itself is not a typical phase-transfer catalyst due to the hydrophilic nature of the ammonium ion (NH₄⁺), its analogues, specifically quaternary ammonium salts containing a benzeneacetate anion, are highly relevant to PTC. For instance, a salt like tetrabutylammonium (B224687) benzeneacetate would be an effective phase-transfer catalyst. In this hypothetical analogue, the tetrabutylammonium cation is highly lipophilic and can effectively shuttle the benzeneacetate anion from an aqueous phase into an organic phase.
The table below outlines the key components and their functions in a hypothetical phase-transfer catalyzed reaction involving a quaternary ammonium benzeneacetate.
| Component | Phase | Function |
| Organic Substrate (e.g., Alkyl Halide) | Organic | Reactant |
| Quaternary Ammonium Benzeneacetate (Catalyst) | Both | Transports the benzeneacetate anion into the organic phase |
| Benzeneacetate Anion | Aqueous (initially) -> Organic | Nucleophile |
| Quaternary Ammonium Cation | Organic (predominantly) | Lipophilic cation that facilitates anion transport |
This table illustrates the principles of phase-transfer catalysis using a hypothetical analogue of this compound.
Research in phase-transfer catalysis has extensively explored the use of various quaternary ammonium salts. nih.gov The efficiency of these catalysts is influenced by several factors, including the structure of the cation and the nature of the anion. The lipophilicity of the cation is a critical parameter; longer alkyl chains generally lead to better catalytic activity up to a certain point. The choice of the anion is also important as it can affect the stability and reactivity of the ion pair in the organic phase.
Studies on chiral phase-transfer catalysts, often derived from cinchona alkaloids, have demonstrated the potential for asymmetric synthesis, where the catalyst not only facilitates the reaction but also controls the stereochemical outcome. wikipedia.org This highlights the tunability of quaternary ammonium salt catalysts, where modifications to both the cationic and anionic components can be used to optimize the catalyst for a specific transformation.
Advanced Structural Elucidation and Crystallographic Studies
X-ray Diffraction Analysis of Benzeneacetic Acid, Ammonium (B1175870) Salt and Related Analogues
X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure and provides a wealth of information.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic coordinates within a crystal. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry of the phenylacetate (B1230308) anion and the ammonium cation.
Table 1: Representative Crystallographic Data for a Related Analogue (Benzylammonium Phenylacetate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 29.301(8) |
| b (Å) | 11.439(3) |
| c (Å) | 3.901(1) |
| β (°) | 94.93(1) |
Data derived from a study on a closely related compound, benzylammonium phenylacetate, to illustrate the type of information obtained from single-crystal XRD. cdnsciencepub.com
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. By comparing the experimental diffraction pattern of a bulk sample of ammonium phenylacetate to reference patterns, one can confirm its identity and purity.
Furthermore, PXRD is crucial for detecting different polymorphic forms, which can have distinct physical properties. The technique can be used to monitor phase transitions that may occur under different conditions, such as temperature or pressure changes. The analysis of the peak positions and intensities in a PXRD pattern allows for the determination of the unit cell parameters of the crystal lattice. nih.gov
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state structure of ammonium phenylacetate is stabilized by a network of intermolecular interactions, with hydrogen bonds playing a predominant role.
In the crystal lattice of ammonium phenylacetate, strong charge-assisted hydrogen bonds are formed between the ammonium cation (N-H donor) and the carboxylate group of the phenylacetate anion (O acceptor). The hydrogen atoms of the ammonium ion act as donors, forming N–H⋯O hydrogen bonds with the oxygen atoms of the carboxylate group. nih.goviucr.org
The amphiphilic nature of the constituent ions—the hydrophilic ammonium and carboxylate groups and the hydrophobic phenyl group—leads to the formation of distinct hydrophilic and hydrophobic domains within the crystal structure. The crystal packing of benzylammonium phenylacetate, a close analogue, reveals the segregation of these regions. nih.gov
The ammonium and carboxylate groups, linked by N–H⋯O hydrogen bonds, form hydrophilic channels or layers. nih.goviucr.org These are surrounded by hydrophobic layers composed of the phenyl moieties of the phenylacetate ions. nih.gov The aromatic rings within these hydrophobic regions often adopt edge-to-face arrangements to maximize van der Waals interactions. nih.goviucr.org This segregation into hydrophilic and hydrophobic layers is a key feature of the solid-state architecture of many organic ammonium carboxylate salts. rsc.org
Conformational Analysis and Stereochemical Considerations
The key rotatable bond in the phenylacetate anion is the C-C bond connecting the phenyl ring and the carboxylate group. The torsion angle of this bond determines the orientation of the carboxylate group relative to the phenyl ring. Studies on related phenylacetate derivatives have shown that different conformers can exist, and their relative stability is influenced by electronic and steric factors. unife.it
Spectroscopic Characterization Techniques and Interpretation
Vibrational Spectroscopy for Bonding and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and analyzing the bonding within the ionic structure of Benzeneacetic acid, ammonium (B1175870) salt. It specifically targets the vibrational modes of the ammonium cation (NH₄⁺) and the phenylacetate (B1230308) anion (C₆H₅CH₂COO⁻).
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational signatures of the ammonium and carboxylate ions. In the solid state, the spectrum of Benzeneacetic acid, ammonium salt is expected to display distinct absorption bands corresponding to these functional groups.
The ammonium ion (NH₄⁺) typically exhibits strong, broad absorption bands due to N-H stretching vibrations in the region of 3200-2800 cm⁻¹. dlr.de These bands are often complex due to hydrogen bonding with the carboxylate anion. aip.org The N-H bending vibrations of the ammonium ion are also characteristic, with a notable band appearing around 1425 cm⁻¹. researchgate.net
The carboxylate anion (COO⁻) signature is defined by two key stretching vibrations: the asymmetric (νₐₛ) and symmetric (νₛ) stretches. Unlike a carboxylic acid which shows a sharp C=O stretch around 1700 cm⁻¹, the deprotonated carboxylate group presents a strong asymmetric stretching band typically in the 1660-1550 cm⁻¹ range and a symmetric stretching band in the 1440-1360 cm⁻¹ range. researchgate.net The presence of multiple peaks in the 1660-1440 cm⁻¹ range can be attributed to the formation of carboxylate groups. researchgate.net The spectrum will also feature bands from the phenylacetate moiety, including aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) group, and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region, which may overlap with the carboxylate bands.
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3200-2800 | N-H Stretching | Ammonium (NH₄⁺) |
| ~3100-3000 | Aromatic C-H Stretching | Phenyl Ring |
| ~2950-2850 | Aliphatic C-H Stretching | Methylene (-CH₂-) |
| ~1600-1550 | Asymmetric Stretching (νₐₛ) | Carboxylate (COO⁻) |
| ~1600, ~1500, ~1450 | C=C Ring Stretching | Phenyl Ring |
| ~1425 | N-H Bending | Ammonium (NH₄⁺) |
| ~1440-1360 | Symmetric Stretching (νₛ) | Carboxylate (COO⁻) |
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for the solid-state characterization of ionic compounds. While water vibrations can dominate certain regions in FT-IR, Raman spectroscopy can offer a clearer view of the skeletal vibrations.
In the Raman spectrum of this compound, the symmetric vibrations of the non-polar phenyl ring are expected to be particularly strong. The most intense peak is often the symmetric ring-breathing mode of the monosubstituted benzene (B151609) ring, appearing near 1004 cm⁻¹. Other characteristic phenyl group bands include the C-H in-plane bending and ring deformations.
The ammonium ion's vibrational modes are also Raman active. The symmetric N-H stretching vibration (ν₁) is typically observed around 3032 cm⁻¹. nih.gov The bending modes of the ammonium ion also give rise to Raman signals. aps.org The analysis of Raman spectra as a function of temperature can reveal information about phase transitions and molecular ordering in the crystal lattice. aps.org For the carboxylate group, the symmetric stretching vibration is usually more prominent in the Raman spectrum than the asymmetric stretch.
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3060 | Aromatic C-H Stretching | Phenyl Ring |
| ~3032 | Symmetric N-H Stretching (ν₁) | Ammonium (NH₄⁺) |
| ~2977 | Aliphatic C-H Stretching | Methylene (-CH₂-) |
| ~1605 | C=C Ring Stretching | Phenyl Ring |
| ~1420 | Symmetric Stretching (νₛ) | Carboxylate (COO⁻) |
| ~1030 | In-plane C-H Bending | Phenyl Ring |
| ~1004 | Symmetric Ring Breathing | Phenyl Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of the phenylacetate anion can be confirmed.
In the ¹H NMR spectrum of this compound, dissolved in a suitable solvent like D₂O, distinct signals corresponding to the different types of protons are expected.
Aromatic Protons: The five protons on the phenyl ring will typically appear as a multiplet in the range of δ 7.2-7.4 ppm. hmdb.ca
Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the phenyl ring and the carboxylate group will give rise to a singlet at approximately δ 3.5 ppm. acs.org
Ammonium Protons: The protons of the ammonium ion (NH₄⁺) are often observed as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In some cases, especially in D₂O, the signal may be broadened and difficult to observe due to exchange with the solvent. The chemical shifts for ammonium protons can vary significantly. organicchemistrydata.orgnih.gov
Table 3: Expected ¹H NMR Chemical Shifts for this compound (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~7.4-7.2 | Multiplet | 5H | Phenyl (C₆H₅-) |
| ~3.5 | Singlet | 2H | Methylene (-CH₂-) |
| Variable | Broad Singlet | 4H | Ammonium (NH₄⁺) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the phenylacetate anion.
Carbonyl Carbon: The carbon of the carboxylate group (COO⁻) is expected to be the most downfield signal, typically appearing around δ 175-180 ppm.
Aromatic Carbons: The carbons of the phenyl ring will produce signals in the aromatic region (δ 125-140 ppm). The quaternary carbon (C1, attached to the CH₂ group) will be a weak signal around δ 135 ppm. The other aromatic carbons (C2/C6, C3/C5, C4) will appear in the δ 127-130 ppm range. bmrb.iorsc.org
Methylene Carbon: The methylene carbon (-CH₂-) signal is expected to appear at approximately δ 41-43 ppm. acs.orgchemicalbook.com
Table 4: Expected ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~178 | Carboxylate (COO⁻) |
| ~135 | Phenyl C1 |
| ~130 | Phenyl C2/C6 |
| ~129 | Phenyl C3/C5 |
| ~127 | Phenyl C4 |
| ~42 | Methylene (-CH₂-) |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound (Ammonium phenylacetate), mass spectrometry provides crucial information for its characterization. The compound has a molecular formula of C₈H₁₁NO₂ and an average mass of 153.181 g/mol , with a monoisotopic mass of 153.079 g/mol . chemspider.comangenechemical.com
Under electron ionization (EI) conditions, the ammonium salt is expected to dissociate, and the resulting phenylacetic acid molecule undergoes fragmentation. The mass spectrum of phenylacetic acid serves as a close representation of the fragmentation pattern of its ammonium salt. massbank.eu The molecular ion peak ([M]⁺˙) for phenylacetic acid is observed at m/z 136, corresponding to its molecular weight. massbank.euchegg.com The fragmentation of aromatic compounds is often characterized by stable molecular ion peaks due to the resonant nature of the benzene ring.
The fragmentation pattern reveals key structural features of the molecule. A prominent fragmentation pathway for N-alkyl-, N-isoalkyl-, and N-cycloalkyl-2-phenylacetamides involves the cleavage of the bond alpha to the carbonyl group, leading to a fragment ion at m/z 92. nih.gov This is consistent with the observed spectrum of phenylacetic acid, where a significant peak is present at m/z 91, which can be attributed to the tropylium (B1234903) ion ([C₇H₇]⁺). This stable cation is formed via the loss of a carboxyl group and subsequent rearrangement of the benzyl (B1604629) cation. massbank.eu
The analysis of the mass spectrum of phenylacetic acid reveals several key fragment ions. The data presented in the table below is sourced from the MassBank database (Record: JP005318) for Phenylacetic acid. massbank.eu
Table 1: Mass Spectrometric Fragmentation Data for Phenylacetic Acid
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 136 | 30.07 | [C₈H₈O₂]⁺˙ (Molecular Ion) |
| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 15.59 | [C₅H₅]⁺ |
| 39 | 11.11 | [C₃H₃]⁺ |
This interactive table provides a summary of the major peaks observed in the electron ionization mass spectrum of phenylacetic acid, which is indicative of the fragmentation of this compound.
The base peak at m/z 91 is the most intense signal in the spectrum and is characteristic of compounds containing a benzyl group. massbank.eu The formation of the tropylium ion is a classic rearrangement in mass spectrometry. Other significant fragments are observed at lower mass-to-charge ratios, such as m/z 65, which arises from the loss of acetylene (B1199291) (C₂H₂) from the tropylium ion, and m/z 39. massbank.eu The presence of these fragments provides a detailed fingerprint for the identification and structural confirmation of the phenylacetate moiety of the salt.
Thermodynamic and Thermal Behavior Studies
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics
Thermogravimetric analysis is a key technique for determining the thermal stability and decomposition profile of materials. While specific TGA data for ammonium (B1175870) phenylacetate (B1230308) is not widely available in the reviewed literature, the behavior of analogous ammonium carboxylates, such as ammonium benzoate (B1203000), provides valuable insights into its expected thermal decomposition.
Analysis of Mass Loss Profiles and Decomposition Pathways
The thermal decomposition of ammonium carboxylate salts typically proceeds through the loss of ammonia (B1221849) and the corresponding carboxylic acid. guidechem.com In some instances, the formation of an amide can occur through the elimination of a water molecule. For ammonium benzoate, a structurally similar compound, a significant mass loss of 88.4% is observed, with the peak decomposition temperature occurring at 194.72°C. guidechem.com This suggests that the primary decomposition pathway involves the volatilization of the constituent acid and ammonia.
The expected decomposition of ammonium phenylacetate would likely follow a similar pattern, breaking down into ammonia and benzeneacetic acid upon heating. The theoretical mass loss for the complete decomposition into these components would be 100%. Any deviation from this would suggest the formation of non-volatile intermediates or residues.
Table 1: General Decomposition Pathways of Ammonium Carboxylates
| Decomposition Pathway | Products | Expected Mass Loss |
| Dissociation | Carboxylic Acid + Ammonia | ~100% (if products are volatile) |
| Dehydration | Amide + Water | Varies depending on the volatility of the amide |
This table provides a generalized view of decomposition pathways for ammonium carboxylates based on available literature.
Influence of Anion and Cation Structure on Thermal Behavior
Research on various ammonium carboxylates has shown a correlation between the molecular weight and the thermal stability of the salt. guidechem.com Generally, an increase in the molar mass of the salt corresponds to a higher decomposition temperature. guidechem.com For instance, ammonium salicylate, which has a higher molecular weight than ammonium benzoate, exhibits greater thermal stability. guidechem.com Given that benzeneacetic acid has a higher molar mass than benzoic acid, it can be inferred that ammonium phenylacetate would likely have a decomposition temperature slightly higher than that of ammonium benzoate (194.72°C).
The structure of the cation and anion significantly influences the thermal decomposition mechanism. The strength of the ionic bond between the ammonium cation and the carboxylate anion, as well as the potential for intermolecular interactions, plays a role in the energy required to initiate decomposition.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics
Differential scanning calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature. This technique is used to identify phase changes such as melting, crystallization, and glass transitions, and to determine the enthalpy of these processes.
Table 2: Expected Thermal Events in DSC Analysis of Ammonium Phenylacetate
| Thermal Event | Expected Phenomenon | Expected Peak Type |
| Melting | Solid to Liquid Transition | Endothermic |
| Decomposition | Chemical Breakdown | Endothermic/Exothermic |
This table is a hypothetical representation of expected DSC events for ammonium phenylacetate based on the behavior of similar compounds.
Investigation of Solid-State Stability and Storage Conditions
The solid-state stability of a chemical compound is a critical factor for its storage and handling. For phenylacetic acid, the parent acid of the salt, it is noted to be stable under recommended storage conditions. nih.gov It is generally advised to store ammonium salts in a cool, dry place. For ammonium acetate (B1210297), another ammonium carboxylate, storage at room temperature is considered adequate to maintain its chemical integrity. vinipul.com
Based on this information, it is recommended to store Benzeneacetic acid, ammonium salt in a well-sealed container in a cool, dry environment to prevent moisture absorption and potential degradation. Exposure to high temperatures should be avoided to prevent thermal decomposition.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. DFT has proven to be an efficient and accurate method for studying molecular properties, capable of handling larger systems compared to traditional ab initio methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory. rsc.org For benzeneacetic acid, ammonium (B1175870) salt, these calculations are typically performed on the individual ions—the benzeneacetate (or phenylacetate) anion and the ammonium cation—as well as their interacting complex.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being crucial for understanding chemical reactivity.
Benzeneacetate Anion : In the benzeneacetate anion, the HOMO is expected to be localized primarily on the carboxylate group (-COO⁻), which carries the negative charge. The π-system of the phenyl ring also contributes significantly to the molecular orbitals. The energy of the HOMO is a key indicator of the ion's ability to donate electrons. The LUMO is likely to be an antibonding π* orbital associated with the aromatic ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Ammonium Cation : For the ammonium cation (NH₄⁺), DFT calculations show that the positive charge is distributed among the hydrogen atoms, creating significant electrostatic potential. nih.gov The interaction between the ammonium ion and the π-system of an aromatic ring, like the one in benzeneacetate, is a classic example of a cation-π interaction. rsc.orgrsc.org DFT studies on the interaction of NH₄⁺ with aromatic heterocycles have shown that this can lead to the formation of stable cation-π complexes or hydrogen-bonded structures. rsc.orgrsc.org
Charge Distribution and Electrostatic Potential : The distribution of charge within the ionic pair is non-uniform. In the benzeneacetate anion, the negative charge is delocalized over the two oxygen atoms of the carboxylate group. The electrostatic potential map would show this region as strongly negative (electron-rich). Conversely, the ammonium cation has a positive electrostatic potential concentrated on its hydrogen atoms. nih.gov This charge distribution governs the strong electrostatic attraction between the two ions, as well as their interactions with solvent molecules. The addition of functional groups can significantly alter the electrostatic potential and adsorption capabilities of molecules. nih.gov For instance, the strong electron-withdrawing nature of a fluorine atom can affect the electron density and dipole moment of organic cations. researchgate.net
Table 1: Representative Calculated Atomic Charges for Phenylacetate (B1230308) Anion Note: These are illustrative values based on typical DFT calculations on carboxylates and may vary with the specific computational method and basis set used.
| Atom/Group | Mulliken Partial Charge (e) |
|---|---|
| Carboxylate Oxygens (each) | -0.7 to -0.9 |
| Carboxylate Carbon | +0.6 to +0.8 |
| Methylene (B1212753) Carbon (-CH₂) | -0.2 to -0.4 |
| Phenyl Ring Carbons | -0.2 to +0.1 |
| Hydrogens | +0.1 to +0.2 |
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
Vibrational Frequencies (IR and Raman) : Theoretical calculations of vibrational frequencies are invaluable for interpreting infrared (IR) and Raman spectra. Studies on related molecules like 1,3-phenylenediacetic acid and phenoxyacetic acid have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can produce vibrational wavenumbers that are in good agreement with experimental observations after applying a scaling factor. nih.govorientjchem.org For benzeneacetic acid, ammonium salt, calculations would predict the characteristic stretching frequencies for the N-H bonds in the ammonium cation and the C=O and C-O stretches of the carboxylate group. The interaction between the ions can cause shifts in these frequencies compared to the free ions. rsc.org
NMR Chemical Shifts : The gauge-including atomic orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov For the benzeneacetate ion, calculations can predict the chemical shifts for the aromatic protons and carbons, the methylene protons and carbon, and the carboxylate carbon. These theoretical values help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure. nih.govmdpi.com
Table 2: Predicted vs. Experimental Spectroscopic Data for Phenylacetic Acid Note: This table illustrates the typical agreement between calculated and experimental data for the parent acid. Similar accuracy is expected for its ammonium salt.
| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value | Reference |
|---|---|---|---|
| Carboxyl C=O Stretch (cm⁻¹) | ~1700-1750 | ~1700 | orientjchem.orgmdpi.com |
| Aromatic C-H Stretch (cm⁻¹) | ~3000-3100 | ~3030-3080 | mdpi.com |
| ¹³C Shift (Carboxyl) (ppm) | ~173-178 | ~172.8 | mdpi.com |
| ¹H Shift (Methylene) (ppm) | ~3.6-3.8 | ~3.6 | - |
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
While quantum mechanics is essential for understanding electronic properties, classical Molecular Dynamics (MD) simulations are the preferred tool for studying the dynamic behavior of molecules over time, especially in a solvent environment. youtube.com MD simulations treat atoms as classical particles moving according to a force field, allowing for the exploration of conformational changes and intermolecular interactions in systems containing thousands of atoms. youtube.commdpi.com
For this compound, MD simulations can model its behavior in an aqueous solution. Such simulations typically involve placing the ions in a box of explicit water molecules and calculating the trajectories of all atoms over nanoseconds. mdpi.comucl.ac.uk
Conformational Flexibility : The benzeneacetate ion has conformational flexibility, primarily related to the rotation around the C-C bond connecting the phenyl ring and the carboxylate group. MD simulations can explore the potential energy surface of this rotation and determine the preferred conformations and the energy barriers between them.
Solution Behavior and Solvation : MD simulations provide a detailed picture of how the benzeneacetate and ammonium ions interact with surrounding water molecules. ucl.ac.uk Key insights include:
Hydration Shells : The formation of structured hydration shells around the ions can be analyzed. The negatively charged carboxylate group will strongly coordinate water molecules through hydrogen bonds, as will the positively charged ammonium ion.
Ion Pairing : Simulations can quantify the extent of ion pairing in solution, determining whether the ions exist primarily as a tightly bound pair, a solvent-separated pair, or as fully dissociated and solvated ions.
Effect on Water Dynamics : The presence of the salt affects the structure and dynamics of bulk water. ucl.ac.uk Simulations can calculate properties like the self-diffusion coefficients of water and the ions, and the viscosity of the solution, which can be validated against experimental data. ucl.ac.uk Studies on phenylacetate release from enzymes have utilized MD to understand its interactions and dynamics within a biological environment. molsimlab.com
Computational Estimation of pKa Values for Related Carboxylic Acids and Ammonium Ions
The pKa is a fundamental property that quantifies the acidity of a compound in solution. Computational methods have become increasingly reliable for predicting pKa values, which can be challenging to measure experimentally. researchgate.net The pKa of benzeneacetic acid (phenylacetic acid) determines the equilibrium between its acidic and conjugate base forms, while the pKa of the ammonium ion governs the ammonia (B1221849)/ammonium equilibrium. The experimental pKa of phenylacetic acid is 4.31. wikipedia.org
Several computational strategies exist for pKa determination:
Thermodynamic Cycles : This is a common approach that breaks down the dissociation process in solution into more easily calculable gas-phase and solvation energy steps. researchgate.net However, the accuracy can be limited by the large and often uncertain experimental value for the solvation free energy of the proton. researchgate.netresearchgate.net
Direct Approach : This method directly calculates the Gibbs free energy of the acid-base equilibrium in a simulated solvent environment (ΔGsol). mdpi.com This avoids the need for gas-phase calculations and the experimental proton solvation energy. mdpi.com
Implicit and Explicit Solvation Models : Accurate pKa prediction requires a good model for the solvent. Often, a hybrid approach yields the best results, where a few explicit solvent (water) molecules are included in the quantum mechanical calculation to model specific hydrogen-bonding interactions, while the bulk solvent is represented by a polarizable continuum model (PCM) or a solvation model based on density (SMD). researchgate.netnih.gov Studies on phenols have shown that including two explicit water molecules around the acidic proton leads to highly accurate pKa predictions, with mean absolute errors as low as 0.3 pKa units. mdpi.comnih.gov DFT functionals like CAM-B3LYP and B3LYP with basis sets such as 6-311G+dp are commonly employed for these calculations. researchgate.netnih.gov
These computational methods can be applied to phenylacetic acid and the ammonium ion to theoretically determine their acidity, providing a powerful complement to experimental measurements. acs.org
Applications in Chemical Research and Industrial Processes Non Prohibited Areas
Role as an Intermediate in Organic Synthesis and Fine Chemicals
Benzeneacetic acid and its derivatives are fundamental building blocks in organic chemistry. nih.gov The ammonium (B1175870) salt of benzeneacetic acid serves as a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of both the carboxylate and ammonium ions.
In organic synthesis, the benzeneacetic acid moiety can be transformed into a variety of functional groups. For instance, the carboxylic acid group can be converted to esters, amides, or acid halides, which are precursors to a wide range of organic compounds. Phenylacetic acid itself is a known precursor in the production of penicillin G. ncats.io The ammonium salt can be dehydrated to form benzamide, a reaction common for ammonium salts of carboxylic acids. wikipedia.org
The production of fine chemicals often relies on such versatile intermediates. Fine chemicals are pure, single substances produced in limited quantities and are used in specialized applications such as pharmaceuticals, fragrances, and agrochemicals. The structural motif of benzeneacetic acid is found in numerous biologically active molecules. For example, it is functionally related to acetic acid and is a member of the benzenes and phenylacetic acids. nih.gov Its role as a plant growth retardant and an auxin highlights its significance in the development of agricultural chemicals. nih.gov
Applications in Analytical Chemistry as a Reagent or Standard
In the field of analytical chemistry, precision and accuracy are paramount. Benzeneacetic acid, ammonium salt finds utility both as a reagent in various analytical techniques and as a standard for method validation.
Use in Chromatographic Methods (e.g., HPLC mobile phases)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. The composition of the mobile phase is a critical parameter that influences the separation process. Ammonium salts, including ammonium acetate (B1210297) and ammonium formate, are commonly used as mobile phase additives in HPLC, particularly in methods coupled with mass spectrometry (MS) because of their volatility. ucl.ac.uksigmaaldrich.com
While direct references to the widespread use of this compound as a primary mobile phase component are not abundant, the principles governing the use of ammonium salts in HPLC are applicable. Ammonium salts can act as ion-pairing agents or help to control the pH of the mobile phase, which is crucial for the separation of ionizable compounds. For instance, in reversed-phase HPLC, adding an ammonium salt to the mobile phase can improve the peak shape and retention time of acidic and basic analytes by suppressing unwanted interactions with the stationary phase. researchgate.netchromforum.org The separation of benzeneacetic acid hydrazide has been demonstrated using a mobile phase containing acetonitrile, water, and an acid, highlighting the chromatographic behavior of related compounds. sielc.com
The choice of a buffer system, such as one employing an ammonium salt, is critical for achieving reproducible separations, especially for compounds whose retention is pH-dependent. chromatographyonline.com For the analysis of various preservatives, including benzoic acid, different HPLC methods have been developed utilizing mixed-mode columns and various mobile phase compositions to achieve effective separation. helixchrom.com
Interactive Table: Common Mobile Phase Additives in HPLC
| Additive | Common Concentration | Purpose | MS Compatibility |
| Ammonium Acetate | 5-40 mM smatrix.com | pH buffer, ion-pairing | Yes |
| Ammonium Formate | <0.1 M | pH buffer, ion-pairing | Yes |
| Acetic Acid | Varies | pH adjustment (acidic) | Yes |
| Formic Acid | Varies | pH adjustment (acidic) | Yes |
| Ammonium Hydroxide | Varies | pH adjustment (basic) | Yes |
Titrimetric Applications in Quantitative Analysis
Titrimetry is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. Acid-base titrations are a cornerstone of this technique. saylor.org The ammonium salt of a weak acid like benzeneacetic acid can be analyzed using titrimetric methods.
In a non-aqueous titration, a weak base can be titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. hnsgroupofcolleges.org This technique is particularly useful for substances that are too weakly basic to give a sharp endpoint in aqueous solutions. The salt of a weak acid, like sodium benzoate (B1203000), can be accurately quantified using this method. hnsgroupofcolleges.orgbasicmedicalkey.com
Conversely, the salt can be treated with a strong base to liberate ammonia (B1221849), which can then be distilled and titrated, providing an indirect method for the quantification of the ammonium ion. libretexts.org The analysis of ammonium salts can be challenging due to the weak acidity of the ammonium ion. libretexts.org The choice of indicator is crucial for accurately determining the endpoint in these titrations. suniv.ac.in
Applications in Material Science and Electrochemistry (e.g., Electrolytic Capacitors)
In the realm of material science and electrochemistry, electrolytes are crucial components of devices like capacitors. Electrolytic capacitors, in particular, rely on an electrolyte to function. researchgate.net While specific data on this compound in this application is limited, the use of ammonium salts of carboxylic acids in electrolytes for electrolytic capacitors is well-documented.
Ammonium salts of various carboxylic acids, such as adipic acid, are dissolved in polar solvents like ethylene (B1197577) glycol to create electrolytes for low-voltage capacitors. trea.com Quaternary ammonium salts of aromatic carboxylic acids have also been investigated for their use in electrolytes, offering high electrical conductivity. google.comgoogleapis.com These electrolytes are essential for the proper functioning of the capacitor, including the self-healing of the dielectric oxide layer. researchgate.net The use of ammonium salts is favored as they can provide high conductivity. trea.com
The development of electrolytes for medium to high voltage capacitors often involves the use of ammonium salts of inorganic acids in aprotic solvents to achieve high scintillation voltage and good conductivity over a wide temperature range. google.com The goal is to create electrolytes with low equivalent series resistance (ESR) and impedance at high frequencies. google.com
Development of Novel Plant Growth Regulators from Benzoic Acid Ammonium Salts
Benzoic acids and their derivatives are recognized for their role in various physiological processes in plants. nih.govmdpi.comnih.gov This has led to research into the synthesis of novel plant growth regulators (PGRs) based on benzoic acid ammonium salts. researchgate.netresearchgate.net
The fundamental structure for auxin-like activity in plants often includes an aromatic ring and a carboxylic group or its functional derivative. researchgate.net This has prompted the synthesis of various ammonium salts of benzoic acids with compounds like ethanolamine (B43304) to create potential PGRs. researchgate.net These synthesized compounds have shown promise in promoting plant rooting and productivity. researchgate.net
Research has focused on creating binary organic salts that are environmentally friendly, inexpensive, and effective. mdpi.comresearchgate.net Studies on alkanolammonium p-aminobenzoates have demonstrated their potential as auxin-like PGRs, influencing root development in a manner comparable to the natural auxin, indole-3-acetic acid (IAA). mdpi.comnih.gov The development of these compounds is seen as a way to provide sustainable agricultural practices by mitigating the negative environmental effects of some synthetic auxins. nih.gov
Interactive Table: Research Findings on Benzoic Acid Ammonium Salts as Plant Growth Regulators
| Compound Type | Base Acid | Amine Component | Observed Effect | Reference |
| Alkanolammonium Salt | p-Aminobenzoic Acid | Ethanolamine | Promoted rooting and plant productivity in tomatoes | researchgate.net |
| Alkanolammonium Salt | p-Aminobenzoic Acid | Diethylethanolamine | Promoted rooting and plant productivity in tomatoes | researchgate.net |
| Alkanolammonium Salt | p-Aminobenzoic Acid | Ethanolamine | Auxin-like activity in Arabidopsis, cucumber, and tomato | nih.gov |
| Ammonium Salt | Benzoic Acid | Ethanolamine | Stimulating effect on root length and plant height | researchgate.net |
Environmental Chemistry and Analytical Detection in Non Biological Matrices
Degradation Pathways and Environmental Fate in Abiotic Systems
Benzeneacetic acid, ammonium (B1175870) salt, in aqueous environments, exists as dissociated ammonium cations (NH₄⁺) and benzeneacetate anions (C₆H₅CH₂COO⁻). The environmental fate of the compound is therefore determined by the individual behaviors of these ions. Abiotic degradation pathways primarily involve the transformation of the benzeneacetate anion, as the ammonium ion's fate is largely governed by the nitrogen cycle.
The primary abiotic degradation pathway for the benzeneacetate anion is through indirect photolysis, specifically by reaction with photochemically-produced hydroxyl radicals (•OH) in the atmosphere and aquatic environments. nih.govresearchgate.netnih.gov Direct photolysis is not considered a significant degradation pathway as benzeneacetic acid does not absorb UV light at wavelengths greater than 290 nm. nih.govresearchgate.netnih.gov The reaction with hydroxyl radicals leads to the decomposition of the benzeneacetate molecule.
Hydrolysis is not a significant abiotic degradation pathway for the benzeneacetate anion under typical environmental pH conditions (pH 5-9) because it lacks functional groups that are susceptible to hydrolysis. nih.gov
The ammonium ion (NH₄⁺) in the environment is a key component of the nitrogen cycle. Its abiotic fate is primarily linked to processes of nitrification and denitrification, which are mediated by microorganisms but are fundamental chemical transformations. In the absence of biological activity, the ammonium ion can persist in the aqueous phase or be adsorbed to soil particles. Under certain conditions, such as in the presence of Ni-Fe metals and alloys in hydrothermal systems, dinitrogen can be reduced to form ammonium abiotically. nih.gov
While not a direct degradation product of the salt, it is relevant to note that phenylacetamide can be formed from related compounds under certain industrial conditions and subsequently hydrolyzed to phenylacetic acid. orgsyn.orgpatsnap.comgoogle.comnih.gov However, this is not a primary environmental degradation pathway for the ammonium salt itself.
Table 1: Summary of Abiotic Degradation Pathways for Benzeneacetic acid, ammonium salt
| Degradation Pathway | Affected Component | Description | Significance in Environmental Fate |
| Indirect Photolysis | Benzeneacetate anion | Reaction with hydroxyl radicals (•OH) leading to decomposition. nih.govresearchgate.netnih.gov | Major pathway for atmospheric and aquatic degradation. |
| Direct Photolysis | Benzeneacetate anion | Not significant as it does not absorb sunlight at relevant wavelengths. nih.govresearchgate.netnih.gov | Negligible. |
| Hydrolysis | Benzeneacetate anion | Lacks hydrolyzable functional groups under normal environmental conditions. nih.gov | Negligible. |
| Nitrification/Denitrification | Ammonium cation | Microbial-mediated oxidation to nitrate (B79036) and nitrite, and subsequent reduction. | Primary fate process for the ammonium ion in the nitrogen cycle. |
| Abiotic Reduction | Dinitrogen | Formation of ammonium in specific environments like hydrothermal vents. nih.gov | Source of ammonium, not a degradation pathway of the salt. |
Analytical Method Development for Environmental Monitoring
The detection and quantification of this compound in environmental matrices necessitate methods capable of analyzing its constituent ions, benzeneacetate and ammonium, either separately or simultaneously.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of benzeneacetic acid (as the phenylacetate (B1230308) anion) in various environmental samples. Reversed-phase chromatography with a C18 column is a common approach. Detection is typically achieved using a UV detector.
Table 2: Example HPLC Conditions for Phenylacetic Acid Analysis
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile/water mixture with an acidic modifier (e.g., phosphoric acid) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Reference | Cheng et al. (2022) |
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of benzeneacetic acid. Derivatization is usually required to increase the volatility of the acid before analysis.
For the analysis of the ammonium cation, Ion Chromatography (IC) is a reference method. wikipedia.org It allows for the separation and quantification of ammonium ions along with other cations. chromatographyonline.comnih.gov
Ion-pair chromatography presents a potential method for the simultaneous determination of both the benzeneacetate anion and the ammonium cation. This technique involves adding an ion-pairing reagent to the mobile phase to form neutral ion pairs with the analytes, which can then be separated by reversed-phase HPLC. chromatographyonline.comthermofisher.comtechnologynetworks.com
Spectrophotometric methods are commonly employed for the determination of the ammonium ion in water samples. The Berthelot reaction is a well-established method where ammonia (B1221849) reacts with alkaline phenol and hypochlorite to produce a blue-colored indophenol compound, which is then measured colorimetrically. epa.govchesapeakebay.net Sodium nitroprusside is often used to intensify the color. epa.gov
Another spectrophotometric method for ammonia is Nessler's method, where Nessler's reagent (a solution of potassium tetraiodomercurate(II)) reacts with ammonia to form a yellow to brown colored compound.
Table 3: Common Spectrophotometric Methods for Ammonium Determination
| Method | Reagents | Wavelength | Reference |
| Berthelot Reaction | Alkaline phenol, sodium hypochlorite, sodium nitroprusside | 630-660 nm | EPA Method 350.1 epa.gov, Chesapeake Bay Program chesapeakebay.net |
| Nessler's Method | Nessler's reagent (K₂HgI₄) | 400-500 nm | --- |
Ion pair-based liquid-phase microextraction combined with UV-vis micro-spectrophotometry has also been developed as a miniaturized assay for monitoring ammonia in water. nih.gov
Assessment of Environmental Persistence (excluding ecotoxicity)
The environmental persistence of this compound is a function of the stability and degradation rates of its constituent ions in different environmental compartments.
The ammonium cation does not persist in its original form in most oxygenated environments due to rapid microbial nitrification. In anoxic environments, it can be more persistent but may be subject to anaerobic oxidation (anammox) or be taken up by organisms. The formation of low-volatility organic salts can occur in atmospheric aerosols through reactions between organic acids and inorganic salts like ammonium sulfate, which can affect the persistence and transport of the organic species. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional chemical synthesis of aromatic compounds like benzeneacetic acid often relies on petroleum-based precursors and can involve harsh reaction conditions, leading to environmental concerns. mdpi.com A significant future trend is the development of green and sustainable methods for its production.
Researchers are increasingly looking towards biosynthesis as a viable alternative. mdpi.com This involves utilizing microorganisms that can synthesize aminobenzoic acid and its derivatives from simple carbon sources like glucose and xylose. mdpi.com This approach not only reduces reliance on fossil fuels but also minimizes the generation of hazardous industrial waste. mdpi.com The discovery of synthetic pathways for aminobenzoic acid in organisms like Escherichia coli has opened up new avenues for the eco-friendly production of related compounds. mdpi.com
Another area of exploration is the development of environmentally benign catalysts and reaction media. For instance, research into the use of ceric ammonium (B1175870) nitrate (B79036) for nitration reactions, considered a greener approach, highlights the shift towards more sustainable chemical processes. suniv.ac.in The focus is on designing synthetic routes that are not only efficient but also minimize environmental impact, a key consideration for the future of chemical manufacturing.
Advanced Material Applications Based on Benzeneacetic Acid, Ammonium Salt Derivatives
The functional groups present in this compound make it an interesting building block for the development of advanced materials. Future research is directed towards synthesizing and characterizing novel derivatives with tailored properties for specific applications.
One promising area is the development of environmentally degradable quaternary ammonium compounds (QACs). rsc.org While traditional QACs are persistent in the environment, new designs incorporate labile functional groups like esters, which allow the compounds to break down over time. rsc.org Benzeneacetic acid derivatives could be incorporated into such structures to create novel surfactants and disinfectants with improved biodegradability. rsc.org
Furthermore, the principles of polymer chemistry can be applied to create new materials. The phenyl and carboxylate groups of benzeneacetic acid offer sites for polymerization, potentially leading to the creation of novel polyesters or polyamides with unique thermal and mechanical properties. These materials could find applications in various sectors, from packaging to biomedical devices. The versatility of starch and its derivatives as a basis for biopolymers provides a model for how a readily available organic acid could be similarly utilized. researchgate.net
Integrated Spectroscopic and Computational Studies for Deeper Mechanistic Understanding
A deeper understanding of the chemical behavior of this compound at a molecular level is crucial for unlocking its full potential. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate reaction mechanisms and predict properties.
Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are invaluable for characterizing the structure and purity of benzeneacetic acid and its derivatives. nih.gov In conjunction with these experimental methods, computational approaches like Density Functional Theory (DFT) can provide insights into the electronic structure, reactivity, and energetic profiles of reactions involving this compound.
For example, integrated studies can help in understanding the intricacies of its interactions with other molecules, which is fundamental for its application in areas like drug delivery and materials science. By modeling the interactions between benzeneacetic acid derivatives and biological targets or other material components, researchers can rationally design new compounds with enhanced efficacy or functionality. The investigation of reaction mechanisms, such as the role of intermediates in oxidation reactions, can be significantly aided by these combined approaches. ncert.nic.in
Role in Supramolecular Chemistry and Crystal Engineering
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and ionic interactions, makes it a valuable component in the fields of supramolecular chemistry and crystal engineering. shaalaa.com These fields focus on the design and synthesis of complex, functional architectures through the self-assembly of molecular building blocks.
The ammonium and carboxylate ions of the salt can form robust hydrogen bonds and salt bridges, which are key interactions in the formation of predictable supramolecular structures. nih.govshaalaa.com Researchers are exploring the use of such interactions to construct novel crystalline materials with desired properties, such as specific optical or electronic characteristics.
An area of particular interest is the formation of co-crystals, where this compound is combined with other molecules to create a new crystalline solid with unique properties. This approach can be used to modify the physical properties of active pharmaceutical ingredients (APIs), for example, by improving their solubility or stability. The study of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, is fundamental to predicting and controlling the assembly of these supramolecular structures. suniv.ac.in
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing benzeneacetic acid, ammonium salt and its nanoparticle adsorbent composites?
- Methodological Answer : Utilize a combination of X-ray diffraction (XRD) for crystallinity analysis, high-resolution field-emission scanning electron microscopy (HR-FESEM) for surface morphology, and transmission electron microscopy (TEM/HR-TEM) for nanoparticle size and structural details. Energy-dispersive X-ray spectroscopy (EDX) can confirm elemental composition. These techniques were validated in adsorption studies using CaO₂ nanoparticles .
Q. How can the solubility of this compound be experimentally determined in aqueous solutions?
- Methodological Answer : Conduct batch solubility tests by dissolving varying masses of the compound in water under controlled temperature (e.g., 20°C). Measure saturation points gravimetrically or via UV-Vis spectroscopy. Initial concentrations up to 13.47 g/L have been used in adsorption experiments, suggesting moderate solubility in water .
Advanced Research Questions
Q. How can the Taguchi method optimize experimental parameters for this compound adsorption using nanoparticle adsorbents?
- Methodological Answer : Design an L₉ orthogonal array (three factors, three levels) to test adsorbent dosage (0.008–0.03 g), initial concentration (6.8–13.47 g/L), and contact time (5–60 min). Apply the "larger-the-better" signal-to-noise ratio to maximize removal efficiency. ANOVA revealed adsorbent dosage contributes 93.78% to efficacy, with optimal conditions at 0.03 g dosage, 6.8 g/L concentration, and 30 min contact time, achieving 94.49% removal .
Q. What statistical approaches resolve contradictions in parameter significance during adsorption studies of this compound?
- Methodological Answer : Use regression analysis (R² = 0.91) to correlate experimental and predicted removal efficiencies. ANOVA can identify dominant factors (e.g., adsorbent dosage > concentration > time) and quantify their contributions. This approach addresses discrepancies by isolating variables and validating model accuracy .
Q. How do halogenated derivatives (e.g., 2,3,6-trichloro variants) alter the physicochemical properties of this compound?
- Methodological Answer : Introduce halogen groups via electrophilic substitution and characterize changes using nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. Halogenation increases molecular weight and polarity, potentially enhancing adsorption affinity in hydrophobic matrices. Regulatory databases (e.g., EnvironmentalChemistry.com ) provide safety and structural data for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
